![molecular formula C16H28O B11874904 4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone is an organic compound with the molecular formula C16H28O and a molecular weight of 236.39 g/mol . This compound is characterized by its cyclohexanone core structure, which is substituted with a trans-4-ethylcyclohexyl group and an ethyl group. It is a colorless to pale yellow liquid with a distinct odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and trans-4-ethylcyclohexyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, forming an enolate.
Nucleophilic Substitution: The enolate then undergoes nucleophilic substitution with trans-4-ethylcyclohexyl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or cyclohexyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Aplicaciones Científicas De Investigación
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving membrane permeability and lipid interactions.
Medicine: It may serve as a precursor for the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors by binding to their active sites. This interaction can alter the biochemical pathways and physiological responses in cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(Trans-4-Propylcyclohexyl)Ethyl]Cyclohexanone
- 4-[2-(Trans-4-Methylcyclohexyl)Ethyl]Cyclohexanone
- 4-[2-(Trans-4-Isopropylcyclohexyl)Ethyl]Cyclohexanone
Uniqueness
4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C16H28O |
|---|---|
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
4-[2-(4-ethylcyclohexyl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H28O/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h13-15H,2-12H2,1H3 |
Clave InChI |
JCJSWOPNUIFRRN-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)CCC2CCC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



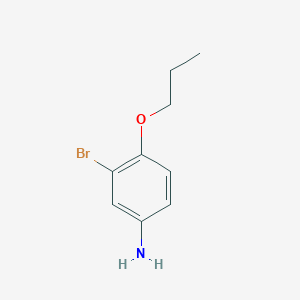
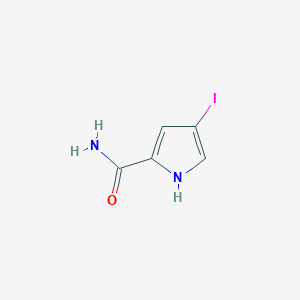
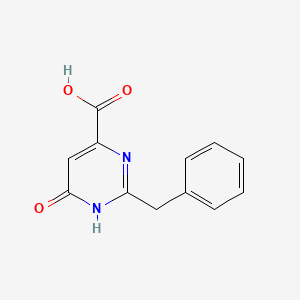

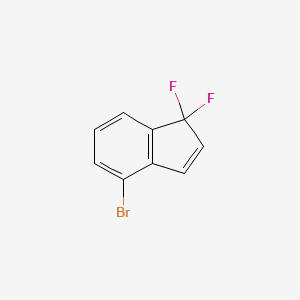


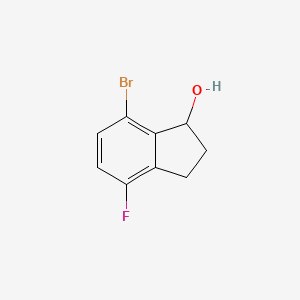
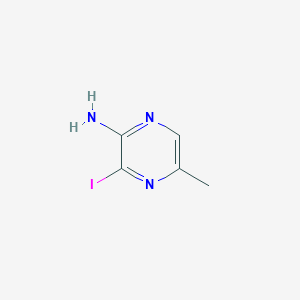
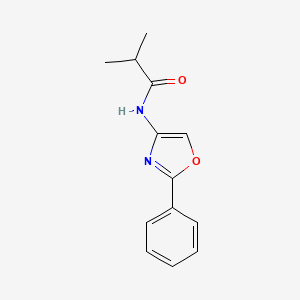
![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)


